molecular formula C27H39NO5 B11830132 (R)-N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-2-(4-methoxy-3-(3-methoxypropoxy)benzyl)-N,3-dimethylbutanamide

(R)-N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-2-(4-methoxy-3-(3-methoxypropoxy)benzyl)-N,3-dimethylbutanamide

Cat. No.: B11830132
M. Wt: 457.6 g/mol
InChI Key: PTYQNIXXFCSJDA-VAPDBKPJSA-N
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Description

®-N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-2-(4-methoxy-3-(3-methoxypropoxy)benzyl)-N,3-dimethylbutanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-2-(4-methoxy-3-(3-methoxypropoxy)benzyl)-N,3-dimethylbutanamide typically involves several steps, including the formation of key intermediates and the use of specific reagents and catalysts. One common synthetic route may involve the following steps:

    Formation of the hydroxy-phenylpropan-2-yl intermediate: This step involves the reaction of a suitable phenylpropanol derivative with a hydroxylating agent under controlled conditions.

    Introduction of the methoxypropoxybenzyl group: This step involves the reaction of the hydroxy-phenylpropan-2-yl intermediate with a methoxypropoxybenzyl halide in the presence of a base.

    Formation of the final compound: The final step involves the reaction of the intermediate with a suitable butanamide derivative under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of ®-N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-2-(4-methoxy-3-(3-methoxypropoxy)benzyl)-N,3-dimethylbutanamide may involve large-scale synthesis using optimized reaction conditions and efficient purification techniques. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced separation methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxy groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include alkyl halides, nucleophiles such as amines or thiols, and bases such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-2-(4-methoxy-3-(3-methoxypropoxy)benzyl)-N,3-dimethylbutanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, this compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new drugs or as a tool for studying biochemical pathways.

Medicine

In medicine, ®-N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-2-(4-methoxy-3-(3-methoxypropoxy)benzyl)-N,3-dimethylbutanamide is investigated for its potential therapeutic effects. It may have applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Industry

In industry, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it valuable for the development of new materials and products.

Mechanism of Action

The mechanism of action of ®-N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-2-(4-methoxy-3-(3-methoxypropoxy)benzyl)-N,3-dimethylbutanamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • ®-N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-2-(4-methoxybenzyl)-N,3-dimethylbutanamide
  • ®-N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-2-(3-methoxypropoxy)benzyl)-N,3-dimethylbutanamide
  • ®-N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-2-(4-methoxy-3-(2-methoxyethoxy)benzyl)-N,3-dimethylbutanamide

Uniqueness

The uniqueness of ®-N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-2-(4-methoxy-3-(3-methoxypropoxy)benzyl)-N,3-dimethylbutanamide lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. The presence of both hydroxy and methoxy groups, along with the specific stereochemistry, allows for selective interactions with molecular targets and the potential for diverse reactivity.

Properties

Molecular Formula

C27H39NO5

Molecular Weight

457.6 g/mol

IUPAC Name

(2R)-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-N,3-dimethylbutanamide

InChI

InChI=1S/C27H39NO5/c1-19(2)23(27(30)28(4)20(3)26(29)22-11-8-7-9-12-22)17-21-13-14-24(32-6)25(18-21)33-16-10-15-31-5/h7-9,11-14,18-20,23,26,29H,10,15-17H2,1-6H3/t20-,23+,26+/m0/s1

InChI Key

PTYQNIXXFCSJDA-VAPDBKPJSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC=CC=C1)O)N(C)C(=O)[C@H](CC2=CC(=C(C=C2)OC)OCCCOC)C(C)C

Canonical SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)C(=O)N(C)C(C)C(C2=CC=CC=C2)O

Origin of Product

United States

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